molecular formula C10H16ClNO B13791617 2-Aminooctahydro-1H-indene-2-carbonyl chloride CAS No. 752923-70-9

2-Aminooctahydro-1H-indene-2-carbonyl chloride

Cat. No.: B13791617
CAS No.: 752923-70-9
M. Wt: 201.69 g/mol
InChI Key: QLURTRUSJNDIGX-UHFFFAOYSA-N
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Description

2-Aminooctahydro-1H-indene-2-carbonyl chloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group and a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooctahydro-1H-indene-2-carbonyl chloride typically involves the reaction of octahydroindene with reagents that introduce the amino and carbonyl chloride functionalities. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Aminooctahydro-1H-indene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

    Amides: Formed by substitution with amines.

    Esters: Formed by substitution with alcohols.

    Thioesters: Formed by substitution with thiols.

    Aldehydes and Alcohols: Formed by reduction of the carbonyl chloride group.

    Nitro Compounds: Formed by oxidation of the amino group

Scientific Research Applications

2-Aminooctahydro-1H-indene-2-carbonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Aminooctahydro-1H-indene-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminooctahydro-1H-indene-2-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the octahydroindene scaffold.

Properties

CAS No.

752923-70-9

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-amino-1,3,3a,4,5,6,7,7a-octahydroindene-2-carbonyl chloride

InChI

InChI=1S/C10H16ClNO/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,12H2

InChI Key

QLURTRUSJNDIGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CC2C1)(C(=O)Cl)N

Origin of Product

United States

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